2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine
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Overview
Description
2-pentan-3-yl-1-[4-[5-[4-[(N’-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a guanidine group, which is known for its strong basicity and ability to form stable complexes with various molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentan-3-yl-1-[4-[5-[4-[(N’-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-pentan-3-yl-1-[4-[5-[4-[(N’-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the guanidine group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-pentan-3-yl-1-[4-[5-[4-[(N’-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-pentan-3-yl-1-[4-[5-[4-[(N’-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine involves its interaction with various molecular targets. The guanidine group can form strong hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially inhibiting their function. The compound may also interact with specific enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one:
{1,3-bis[2,6-bis(pentan-3-yl)phenyl]-4,5-dichloro-2,3-dihydro-1H-imidazol-2-id-2-yl}dichloro(pyridin-1-ium-1-yl)palladium: Another compound with a pentan-3-yl group, used in various chemical reactions.
Uniqueness
2-pentan-3-yl-1-[4-[5-[4-[(N’-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and interact with various biomolecules makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
648415-41-2 |
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Molecular Formula |
C28H38N6O |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine |
InChI |
InChI=1S/C28H38N6O/c1-5-21(6-2)31-27(29)33-23-13-9-19(10-14-23)25-17-18-26(35-25)20-11-15-24(16-12-20)34-28(30)32-22(7-3)8-4/h9-18,21-22H,5-8H2,1-4H3,(H3,29,31,33)(H3,30,32,34) |
InChI Key |
FQJBRAIRMXAAMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N=C(N)NC1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)NC(=NC(CC)CC)N |
Origin of Product |
United States |
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